![molecular formula C9H11NO4 B1490824 (E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid CAS No. 2098159-19-2](/img/structure/B1490824.png)
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid, commonly referred to as E-4-oxa-6-azabicyclo[3.1.1]heptan-6-yl-4-oxobut-2-enoic acid, is a naturally occurring carboxylic acid that has been studied for its potential therapeutic effects. This compound has been found to possess anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of various diseases. In addition, its ability to interact with the body’s endocannabinoid system has made it a popular choice for researchers looking to explore the therapeutic potential of cannabinoids.1.1]heptan-6-yl-4-oxobut-2-enoic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis of Tropane Alkaloids
The compound is integral in the synthesis of tropane alkaloids , which are a family of compounds with a wide array of biological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, has been a significant area of research . These alkaloids have applications ranging from analgesics to anticholinergics.
Medicinal Chemistry Research
In medicinal chemistry, the compound serves as an important building block. Its structure is particularly interesting as a morpholine isostere . Being achiral and demonstrating similar lipophilicity to morpholine, it’s used in the design of new pharmaceuticals . This is crucial for developing drugs with better absorption and distribution properties.
Stereocontrolled Organic Synthesis
The compound’s bicyclic structure allows for stereocontrolled organic synthesis . This is vital for creating substances with specific stereochemistry, which is essential for the biological activity of many drugs. The ability to control stereochemistry in synthesis can lead to more effective and safer pharmaceuticals .
Lipophilicity Studies
Due to its similar lipophilicity to morpholine, the compound is used in lipophilicity studies . These studies are important for understanding how drugs interact with biological membranes, which is key to drug design .
Isosterism Research
As an isostere of morpholine, this compound is used in isosterism research . Isosteres are molecules or ions with similar shapes, volumes, or electronic structures. They are used in drug design to modify the properties of a lead compound without changing its molecular shape .
Neurotransmitter Receptor Research
The bicyclic structure of the compound makes it a candidate for neurotransmitter receptor research . Compounds with similar structures to neurotransmitters can bind to their receptors and modulate their activity, which is useful in the study of neurological disorders and the development of treatments .
Analogue Synthesis
This compound is also used in the synthesis of analogues for various biologically active molecules. By altering certain parts of a molecule, researchers can study the effects of those changes on biological activity and therapeutic potential .
Chemical Education
Lastly, the synthesis and applications of such compounds are often used in chemical education to teach advanced concepts in organic chemistry and medicinal chemistry. It provides a practical example of how theoretical knowledge is applied in real-world scenarios .
Propiedades
IUPAC Name |
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-8(1-2-9(12)13)10-6-3-7(10)5-14-4-6/h1-2,6-7H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTUROSYLXERW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2COCC1N2C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)
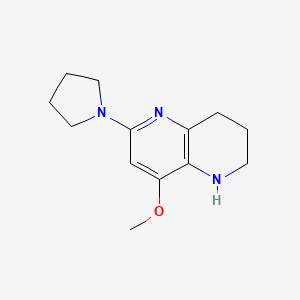
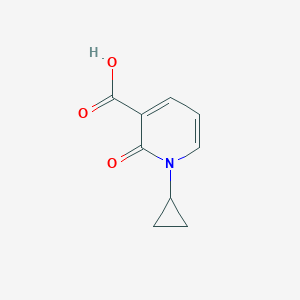

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)
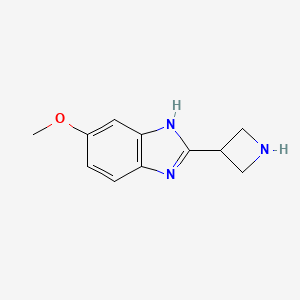

![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)
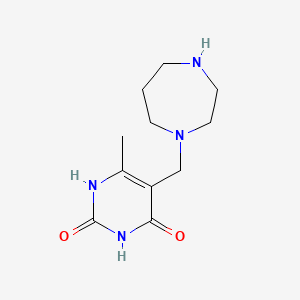
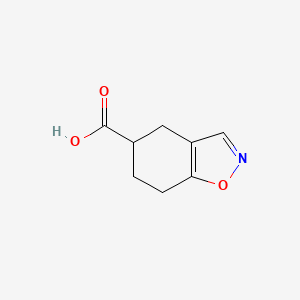
![[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490763.png)